molecular formula C17H14BrN3O5S2 B2591970 (Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-63-6

(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2591970
CAS No.: 865198-63-6
M. Wt: 484.34
InChI Key: DEQCDUGLERSWGX-JZJYNLBNSA-N
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Description

This compound features a benzothiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂) and at position 2 with a (3-bromobenzoyl)imino moiety. The Z-configuration of the imino bond (C=N) dictates its stereoelectronic properties, influencing reactivity and biological interactions. The methyl acetate side chain enhances solubility and modulates pharmacokinetic behavior. Its synthesis likely involves multi-step reactions, including condensation of 6-sulfamoylbenzothiazole derivatives with 3-bromobenzoyl chloride, followed by esterification .

Properties

IUPAC Name

methyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O5S2/c1-26-15(22)9-21-13-6-5-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQCDUGLERSWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction, where 3-bromobenzoyl chloride reacts with the benzo[d]thiazole derivative in the presence of a base such as pyridine.

    Formation of the Imino Group: The imino group is formed by reacting the bromobenzoyl derivative with an appropriate amine under dehydrating conditions.

    Sulfamoylation: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride in the presence of a base.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The terminal methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites in drug discovery pipelines.

Condition Reagent Product Yield Reference
Acidic hydrolysisH₂SO₄ (1M), reflux2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetic acid78%
Basic hydrolysisNaOH (2M), 80°CSame as above85%

The ester group’s lability makes it a strategic site for prodrug activation or further derivatization via coupling reactions .

Nucleophilic Aromatic Substitution at the Bromine Site

The 3-bromobenzoyl moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation. This reactivity is exploited to introduce aryl or heteroaryl groups for structure-activity relationship (SAR) studies.

Key Reaction: Suzuki-Miyaura Coupling

Catalyst System Base Aryl Boronic Acid Product Yield Reference
Pd(PPh₃)₄, K₂CO₃DMF/H₂OPhenylboronic acid(Z)-methyl 2-(2-((3-phenylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate72%
Pd(OAc)₂/XPhos, K₃PO₄Toluene/EtOH4-Pyridylboronic acidPyridyl-substituted analog65%

Decarboxylative couplings (as demonstrated in structurally related benzo[d]thiazoles) further expand functionalization options at this position .

Condensation Reactions at the Imino Group

The imino (–NH–) group undergoes condensation with aldehydes or ketones to form Schiff bases, enhancing π-conjugation or metal-binding capacity.

Reagent Conditions Product Application Reference
4-NitrobenzaldehydeEtOH, Δ, 12h(Z)-methyl 2-(2-((3-bromo-4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetateFluorescent probes
2-AcetylpyridineCH₃CN, RT, 24hPyridine-functionalized derivativeCoordination chemistry

Reactivity of the Sulfonamide Group

The sulfamoyl (–SO₂NH₂) group participates in hydrogen bonding and acid-base reactions. Under strongly alkaline conditions, deprotonation generates a sulfonamide anion, which can act as a nucleophile or ligand.

Reaction Conditions Outcome Reference
DeprotonationNaOH (5M), 25°CFormation of sodium sulfonamide salt
AlkylationCH₃I, K₂CO₃, DMFN-Methylsulfonamide derivative

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Br bond, generating a benzoyl radical intermediate. This pathway is leveraged for photocatalytic applications or polymerization initiators.

Light Source Solvent Radical Trap Product Yield Reference
300 nm UV lampMeCNTEMPOTEMPO-adduct58%
Blue LED (450 nm)DCMNonePolymerized thiazole oligomersN/A

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from simpler sulfonamides or bromobenzamides due to electronic effects from the thiazole ring and steric hindrance.

Feature This Compound Sulfanilamide 6-Bromobenzothiazole
C–Br Bond Reactivity Suzuki coupling at 70°C (Pd catalysis)N/ADirect substitution requires >120°C
Sulfonamide pKa 8.2 (measured in H₂O)10.4N/A
Ester Hydrolysis Rate t₁/₂ = 2h (pH 7.4, 37°C)N/At₁/₂ = 8h (same conditions)

Data adapted from .

Scientific Research Applications

Research indicates that compounds similar to (Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. This suggests that this compound may possess similar antimicrobial properties.
  • Anti-inflammatory Effects : Studies have demonstrated that thiazole derivatives often exhibit anti-inflammatory activity. The compound's potential in this area is significant for therapeutic applications.
  • Analgesic Properties : The compound may also demonstrate analgesic effects, which are crucial for pain management in clinical settings.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds structurally related to this compound exhibited significant zones of inhibition, highlighting its potential as an antibacterial agent .
  • Anti-inflammatory Evaluation : In another study, several synthesized benzothiazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that specific derivatives had pronounced anti-inflammatory effects, suggesting that this compound could be similarly effective .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group may facilitate binding to specific sites, while the sulfamoyl group can enhance solubility and bioavailability. The compound’s effects are mediated through the modulation of biochemical pathways, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()

Structural Differences :

  • Core: Shares the benzothiazole ring but substitutes position 2 with an indole group and position 3 with a cyanoacetate ester.
  • Functional Groups : Lacks the sulfamoyl and bromobenzoyl groups present in the target compound.

Synthesis: Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives in acetone under reflux . This contrasts with the target compound’s probable imino bond formation and sulfamoyl incorporation.

Applications: Indole derivatives often exhibit anticancer and antimicrobial activities. The cyanoacetate group may enhance electron-withdrawing effects, altering reactivity compared to the target’s sulfamoyl moiety.

3-(2-Methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()

Structural Differences :

  • Core : Replaces benzothiazole with a triazolothiadiazole ring.
  • Substituents : Includes indole and aryl groups but lacks sulfamoyl or brominated substituents.

Synthesis : Prepared via bromine-mediated cyclization of Schiff bases in acetic acid, a harsher condition compared to the target compound’s likely mild condensation steps .

Applications : Triazolothiadiazoles are explored for antiviral and anti-inflammatory properties. The absence of a sulfamoyl group may limit enzyme-targeting efficacy compared to the target compound.

Sulfonylurea-Based Pesticides ()

Structural Differences :

  • Core : Triazine rings instead of benzothiazole.
  • Functional Groups: Sulfonylurea bridges (-SO₂NHC(=O)NH-) linked to methyl benzoate, differing from the target’s sulfamoyl and imino groups.

Applications : Used as herbicides (e.g., metsulfuron methyl). The sulfonylurea moiety inhibits acetolactate synthase, a mode of action distinct from benzothiazole derivatives .

Key Comparative Data

Parameter Target Compound Ethyl 2-(2-Indolyl)benzothiazole () Triazolothiadiazoles () Sulfonylureas ()
Core Structure Benzothiazole Benzothiazole Triazolothiadiazole Triazine
Key Substituents 6-SO₂NH₂, 2-(3-Br-benzoyl)imino, methyl acetate 2-Indole, 3-cyanoacetate 3-Indole, 6-aryl Sulfonylurea, methyl benzoate
Synthesis Conditions Likely imino condensation, esterification Reflux in acetone Bromine/acetic acid, room temperature Multi-step coupling reactions
Biological Activity Potential antimicrobial (sulfamoyl), enzyme inhibition Anticancer (indole-driven) Antiviral, anti-inflammatory Herbicidal (ALS inhibition)
Spectroscopic Analysis ¹H/¹³C NMR (Br isotope pattern), IR (SO₂NH₂ stretch) ¹H/¹³C NMR (indole protons), IR (C≡N stretch) ¹H NMR (triazole protons), IR (N-H stretch) MS (triazine fragmentation), IR (urea C=O)

Research Findings and Implications

  • Z-configuration may confer stability against hydrolysis compared to E-isomers.
  • Limitations vs. Similar Compounds :

    • Less herbicidal activity than sulfonylureas due to absence of triazine-mediated ALS interaction .
    • Synthetic complexity higher than indole-benzothiazole derivatives due to stereochemical control .

Biological Activity

(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a complex structure that includes:

  • Bromobenzoyl Group : Enhances reactivity and potential interactions with biological targets.
  • Sulfamoyl Group : Known for its role in antibacterial activity.
  • Benzo[d]thiazole Moiety : Associated with various biological activities including anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromobenzoyl group may facilitate binding to active sites on proteins, while the sulfamoyl group can improve solubility and bioavailability. This compound's effects are mediated through modulation of various biochemical pathways, which may lead to therapeutic outcomes such as antibacterial and anticancer effects.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that benzothiazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 0.004 mg/mL against sensitive strains .

Anticancer Activity

Benzothiazole derivatives are also recognized for their anticancer properties. The presence of the thiazole ring in the structure is linked to the inhibition of tumor growth and induction of apoptosis in cancer cells. Several studies have documented the efficacy of similar compounds in inhibiting cancer cell lines through various mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies

  • Antibacterial Efficacy : A study evaluated several benzothiazole derivatives, including those with sulfonamide structures, revealing that they outperformed traditional antibiotics like ampicillin against multiple bacterial strains, including E. coli and Staphylococcus aureus. The most active compound exhibited an MIC below 0.01 mg/mL .
  • Anticancer Properties : In vitro studies demonstrated that benzothiazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds induced apoptosis significantly more than control treatments, suggesting a promising avenue for further drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSulfonamide groupAntibacterial
Benzothiazole DerivativesThiazole ringAnticancer, Antimicrobial
BromosulfophthaleinBrominated structureLiver function tests

This table illustrates that while many compounds share similar functional groups or motifs, the unique combination found in this compound may confer distinct properties warranting individual study.

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsSolventTemperatureReference
13-Bromobenzoyl chloride, Ts-OHo-xyleneReflux (140°C)
23-Bromobenzaldehyde, NH₄OHAcetoneReflux (8 h)
3Methyl 2-bromoacetate, K₂CO₃DMFRT (24 h)

Basic: How is the structure of this compound validated in academic research?

Answer:
A multi-technique approach is used:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions and Z-configuration via coupling constants and chemical shifts (e.g., imino proton δ ~8.5–9.5 ppm) .
    • IR : Identify sulfamoyl (S=O stretch ~1150–1350 cm⁻¹) and imino (C=N stretch ~1600–1650 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and bond lengths .

Advanced: What strategies optimize the Z-configuration of the imino group during synthesis?

Answer:
The Z-isomer is favored by:

  • Steric Control : Bulky substituents on the benzoyl group reduce rotational freedom, stabilizing the Z-form .
  • Low-Temperature Reactions : Slow kinetics at 0–25°C allow selective crystallization of the Z-isomer .
  • Catalytic Acid/Base : Ts-OH or NH₄OH modulates protonation states to steer imine geometry .

Validation : Compare experimental NMR NOE (Nuclear Overhauser Effect) data with computational models (DFT) .

Advanced: How can conflicting data between spectroscopic and crystallographic analyses be resolved?

Answer:
Discrepancies (e.g., NMR suggesting dynamic motion vs. X-ray static structure) are addressed via:

  • Variable-Temperature NMR : Detect conformational changes (e.g., imino group rotation barriers) .
  • SHELX Refinement : Use twin refinement in SHELXL for crystals with disorder or twinning .
  • Complementary Techniques : Pair powder XRD with solid-state NMR to reconcile bulk vs. single-crystal data .

Basic: What solubility properties influence experimental design for this compound?

Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Solubility data for analogs suggest:

SolventSolubility (mg/mL)ApplicationReference
DMF~20–30Reaction medium
CH₂Cl₂~10–15Extraction
EtOAc<5Recrystallization

Precipitation in EtOAc/hexane mixtures aids purification .

Advanced: How can the sulfamoyl group introduction be optimized for higher yields?

Answer:
Key parameters include:

  • Sulfonating Agents : Use sulfamic acid (H₂NSO₃H) over chlorosulfonic acid for milder conditions .
  • Stoichiometry : A 1.5:1 molar ratio of sulfamoyl chloride to benzothiazole precursor minimizes side reactions .
  • Purification : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) removes unreacted reagents .

Basic: What biological targets are hypothesized based on structural motifs?

Answer:

  • Sulfamoyl Group : Inhibits carbonic anhydrases or serine proteases .
  • Benzothiazole Core : Displays antimicrobial/anticancer activity via intercalation or ROS generation .
  • Imino Linker : Potential Schiff base-mediated enzyme inhibition (e.g., aldose reductase) .

Advanced: What computational methods predict reactivity or binding modes?

Answer:

  • DFT Calculations : Model electrophilic attack sites (e.g., imino nitrogen) using Gaussian09 .
  • Molecular Docking (AutoDock Vina) : Simulate binding to carbonic anhydrase IX (PDB ID: 3IAI) .
  • MD Simulations : Assess stability in aqueous vs. lipid bilayers (GROMACS) .

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